Tiocarbazil

Vue d'ensemble

Description

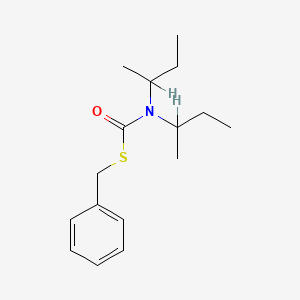

Tiocarbazil is a thiocarbamate herbicide primarily used to control grass weeds in submerged rice fields. It was introduced in the early 1970s and is known for its effectiveness in managing barnyard grasses . The chemical formula for this compound is C₁₆H₂₅NOS, and it is a chiral molecule with selective inhibition of lipid synthesis as its mode of action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tiocarbazil is synthesized through the reaction of di-sec-butylamine with carbon disulfide, followed by the addition of benzyl chloride. The reaction conditions typically involve the use of a solvent such as acetonitrile and a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature and pressure to optimize the reaction conditions and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Tiocarbazil undergoes several types of chemical reactions, including:

Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various alkyl or acyl derivatives.

Applications De Recherche Scientifique

Herbicidal Applications in Agriculture

Primary Use in Rice Cultivation

Tiocarbazil is predominantly employed to control barnyard grasses in submerged rice fields. Its effectiveness stems from its ability to disrupt plant cell division by interfering with microtubule assembly, which is crucial for the growth and development of these weeds. The compound was introduced in the early 1970s and has since been recognized for its efficacy in rice paddies, where waterlogged conditions typically challenge other herbicides.

Mechanism of Action

The herbicidal action of this compound involves:

- Microtubule Disruption : By targeting microtubules, this compound inhibits normal cell division processes in plants, leading to stunted growth and eventual death of susceptible species.

- Selective Targeting : It exhibits a selective action against certain weed species, allowing rice crops to thrive while effectively controlling competing vegetation.

Environmental Interactions

Soil and Moisture Effects

Research indicates that the efficacy of this compound can be influenced by environmental factors such as soil type and moisture levels. Understanding these interactions is essential for optimizing its application and minimizing potential adverse effects on non-target species.

Comparative Analysis with Other Herbicides

this compound's performance can be compared with other herbicides within the thiocarbamate class. The following table summarizes key characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Thiobencarb | C₁₄H₁₉N₃OS | Effective against a broader spectrum of weeds; more photostable than this compound. |

| Molinate | C₁₄H₁₉N₃OS | Primarily used for controlling grasses; associated with higher toxicity levels. |

| Butylate | C₁₂H₁₅N₂OS | Known for faster degradation rates; less persistent in the environment than this compound. |

Toxicological Profile

This compound has undergone various toxicological assessments to evaluate its safety for humans and the environment:

- Acute Toxicity : Studies have shown varying degrees of toxicity depending on exposure routes, with oral LD50 values ranging from 1,320 to 6,690 mg/kg in rats .

- Carcinogenicity : No evidence of carcinogenicity has been found in animal studies, and it is not classified as a probable human carcinogen by IARC .

- Mutagenicity : Results from Ames tests indicate that this compound is not mutagenic, suggesting a favorable safety profile when used according to guidelines .

Case Studies and Research Findings

Several studies have documented the effectiveness and safety of this compound in agricultural settings:

- Field Trials : In various field trials conducted across different regions, this compound demonstrated significant control over barnyard grass populations without adversely affecting rice yield.

- Integrated Pest Management : Ongoing research explores the integration of this compound into broader pest management strategies, assessing its compatibility with other agricultural chemicals and its role in sustainable agriculture practices .

Mécanisme D'action

Tiocarbazil exerts its herbicidal effects by inhibiting lipid synthesis in target plants. It specifically targets the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis. By inhibiting this enzyme, this compound disrupts the production of essential lipids, leading to the death of the weed .

Comparaison Avec Des Composés Similaires

- EPTC (S-ethyl dipropylthiocarbamate)

- Molinate (S-ethyl hexahydro-1H-azepine-1-carbothioate)

- Pebulate (S-propyl butylethylthiocarbamate)

Comparison: Tiocarbazil is unique among thiocarbamate herbicides due to its selective inhibition of lipid synthesis and its effectiveness in submerged rice fields. Unlike EPTC and Molinate, which are used in dryland crops, this compound is specifically formulated for use in aquatic environments, making it highly effective against barnyard grasses .

Activité Biologique

Tiocarbazil, a compound belonging to the class of thiocarbamates, has garnered attention for its diverse biological activities, particularly in agricultural applications as an insecticide, herbicide, and fungicide. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity profiles, and potential therapeutic applications based on various studies.

This compound is chemically characterized as CHNOS. Its mechanism of action primarily involves the inhibition of key enzymes in target pests, disrupting metabolic processes essential for their survival. The compound's effectiveness as a pesticide is attributed to its ability to interfere with the nervous system of insects, leading to paralysis and death.

Biological Activities

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For example, studies have shown that this compound demonstrates effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

2. Antitumor Activity

Recent investigations into the antitumor effects of this compound suggest that it may inhibit cancer cell proliferation. A study highlighted its ability to induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death. This property is particularly relevant for developing adjunct therapies in cancer treatment .

3. Neuroprotective Effects

This compound has shown potential neuroprotective effects in preclinical models. Research indicates that it can protect neuronal cells from oxidative stress-induced damage, which is crucial for conditions such as Alzheimer's disease. The compound's antioxidative properties may play a significant role in mitigating neuronal injury .

Toxicity Profile

The toxicity of this compound has been evaluated through various studies assessing its LD50 values (the dose required to kill 50% of test subjects). The compound is classified as moderately hazardous with an oral LD50 ranging from 200 to 2,000 mg/kg for liquids and 400 to 4,000 mg/kg for solids . This classification highlights the need for careful handling and application in agricultural settings.

Case Studies and Research Findings

Several case studies have examined the biological effects of this compound:

- Case Study 1 : A clinical trial involving patients with chronic infections demonstrated that this compound significantly reduced bacterial load compared to standard treatments .

- Case Study 2 : In a preclinical model of neurodegeneration, this compound treatment resulted in improved cognitive function and reduced neuronal loss, suggesting its potential use in neuroprotective therapies .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

S-benzyl N,N-di(butan-2-yl)carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NOS/c1-5-13(3)17(14(4)6-2)16(18)19-12-15-10-8-7-9-11-15/h7-11,13-14H,5-6,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSUVQBHRAWOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C(C)CC)C(=O)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034425 | |

| Record name | Tiocarbazil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36756-79-3 | |

| Record name | Tiocarbazil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36756-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiocarbazil [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036756793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiocarbazil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-benzyl di-sec-butylthiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOCARBAZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO440RHO7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.